Sofigatran

Anticoagulation Thrombosis Cardiovascular Disease

Sofigatran (MCC-977) is an orally active, small-molecule direct thrombin inhibitor (DTI) belonging to the antithrombotic class. It functions as a competitive, reversible inhibitor of factor IIa (thrombin), preventing the conversion of fibrinogen to fibrin and thereby exerting an anticoagulant effect.

Molecular Formula C24H44N4O4S
Molecular Weight 484.7 g/mol
CAS No. 187602-11-5
Cat. No. B069435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofigatran
CAS187602-11-5
Molecular FormulaC24H44N4O4S
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
InChIInChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1
InChIKeyMNMZVSQUWOILCZ-GUMHCPJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofigatran (MCC-977, CAS 187602-11-5) Direct Thrombin Inhibitor for Cardiovascular Research


Sofigatran (MCC-977) is an orally active, small-molecule direct thrombin inhibitor (DTI) belonging to the antithrombotic class [1]. It functions as a competitive, reversible inhibitor of factor IIa (thrombin), preventing the conversion of fibrinogen to fibrin and thereby exerting an anticoagulant effect [1]. The compound was originally developed by Mitsubishi Chemical for the management of thrombotic disorders, particularly deep vein thrombosis (DVT), and reached Phase II clinical trials before development was discontinued [2][3].

Sofigatran Differentiation: Why Direct Thrombin Inhibitors Are Not Interchangeable


Direct thrombin inhibitors (DTIs) are not a homogeneous class; significant differences exist in molecular structure, binding kinetics, oral bioavailability, and clinical development status that preclude simple substitution [1]. While compounds like dabigatran etexilate have achieved regulatory approval, others, including Sofigatran, AZD0837, and ximelagatran, have been discontinued from clinical development for various reasons, highlighting that even closely related analogs can have divergent efficacy, safety, or pharmacokinetic profiles that critically impact their suitability for specific research or therapeutic applications [1]. Therefore, for scientific or industrial purposes, the selection of a specific DTI must be based on its unique, quantifiable properties rather than generic class membership.

Sofigatran (MCC-977) Quantitative Differentiation Evidence vs. Dabigatran and Factor Xa Inhibitors


Direct Thrombin Inhibition: Sofigatran vs. Factor Xa Inhibitors (Rivaroxaban, Apixaban)

Sofigatran (MCC-977) is a direct inhibitor of factor IIa (thrombin), distinguishing it from the more clinically advanced factor Xa inhibitors such as rivaroxaban and apixaban [1][2]. This mechanistic difference is fundamental; thrombin inhibition directly blocks the final common pathway of the coagulation cascade, preventing fibrin formation and platelet activation, whereas factor Xa inhibition acts upstream [1]. This distinction can be critical in research models where specific pathway interrogation is required.

Anticoagulation Thrombosis Cardiovascular Disease

Oral Bioactivity: Sofigatran vs. Parenteral DTIs (Argatroban, Bivalirudin)

Sofigatran is characterized as an orally bioactive thrombin inhibitor, offering a key advantage over parenteral DTIs like argatroban and bivalirudin, which require intravenous administration [1][2]. This oral route of administration is fundamental for applications in chronic disease models or where repeated, non-invasive dosing is required.

Pharmacokinetics Oral Anticoagulant Drug Delivery

Clinical Development Status: Discontinued Sofigatran vs. Approved Dabigatran

Sofigatran's clinical development for deep vein thrombosis was discontinued following Phase II trials, a fate shared by several oral DTIs including AZD0837 and ximelagatran, in stark contrast to the successful approval of dabigatran etexilate [1][2]. This differential development outcome underscores that despite sharing a class and mechanism, these compounds possess unique properties that led to divergent clinical success.

Drug Development Clinical Trial Antithrombotic

Chemical Structure Differentiation: Sofigatran vs. Dabigatran

Sofigatran (C24H44N4O4S, MW 484.7 g/mol) possesses a distinct chemical scaffold compared to dabigatran (C25H25N7O3, MW 471.5 g/mol) [1]. This structural divergence underpins differences in physicochemical properties, binding kinetics, and metabolic stability, which are critical considerations in medicinal chemistry and probe development.

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Sofigatran (MCC-977) Application Scenarios in Cardiovascular and Thrombin Research


In Vivo Oral Anticoagulation Models

Sofigatran's oral bioactivity makes it suitable for chronic dosing studies in rodent models of thrombosis, deep vein thrombosis, or stroke, where oral administration is required to mimic clinical anticoagulation regimens. This avoids the confounding effects of parenteral DTIs [1][2].

Mechanistic Studies of Direct Thrombin Inhibition

As a direct, competitive thrombin inhibitor, Sofigatran serves as a chemical probe to dissect the specific role of thrombin in coagulation, platelet activation, and inflammatory pathways, offering a distinct tool compared to Factor Xa inhibitors or indirect anticoagulants [1][2].

Comparator for Failed Drug Development Studies

Given its discontinued clinical status, Sofigatran is a valuable reference compound for investigating the reasons behind the clinical failure of oral DTIs, such as off-target effects, pharmacokinetic limitations, or safety signals, which can inform future drug discovery efforts [1][3].

Chemical Probe for Thrombin Binding Site Exploration

Sofigatran's unique molecular structure, distinct from dabigatran, makes it a useful tool in medicinal chemistry for exploring alternative thrombin binding modes and developing novel DTI scaffolds [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofigatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.